Pomalidomide-PEG3-CO2H

Catalog No.
S2930347
CAS No.
2138440-82-9
M.F
C22H27N3O9
M. Wt
477.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG3-CO2H

CAS Number

2138440-82-9

Product Name

Pomalidomide-PEG3-CO2H

IUPAC Name

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C22H27N3O9

Molecular Weight

477.47

InChI

InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29)

InChI Key

QBYOEHKZQIFBGV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)O

Solubility

not available

Pomalidomide-PEG3-CO2H is a key component in the field of targeted protein degradation (TPD) research, specifically for the development of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases, cellular machinery responsible for protein degradation, to a specific protein of interest []. Pomalidomide-PEG3-CO2H plays a crucial role in PROTAC synthesis due to its unique properties:

  • Cereblon (CRBN) Recruiting Ligand: Pomalidomide, the core moiety of Pomalidomide-PEG3-CO2H, binds to the E3 ligase CRBN. This allows the PROTAC to effectively recruit the protein degradation machinery [].
  • PEGylated Crosslinker: The PEG (polyethylene glycol) spacer within the molecule offers several advantages. It improves the solubility and stability of the PROTAC in biological environments []. Additionally, the length of the PEG linker can be adjusted to influence the distance and orientation between the target protein binding moiety and the CRBN binding ligand, affecting the efficiency of PROTAC-mediated protein degradation [].
  • Carboxylic Acid Functionality: Pomalidomide-PEG3-CO2H possesses a terminal carboxylic acid group. This functional group serves as a conjugation point for attaching a chemical moiety that specifically binds to the target protein of interest []. By incorporating various targeting moieties, researchers can design PROTACs to degrade a wide range of disease-associated proteins.

Pomalidomide-PEG3-CO2H is a chemical compound that combines the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is classified as an E3 ligase ligand conjugate, which is significant in the development of targeted protein degradation strategies. The molecular formula for pomalidomide-PEG3-CO2H is C22H27N3O, with a molecular weight of approximately 477.46 g/mol . Its structure allows for increased solubility and bioavailability compared to pomalidomide alone, making it a valuable tool in medicinal chemistry and biopharmaceutical applications.

Pomalidomide-PEG3-CO2H itself does not have a mechanism of action. It functions as a building block for PROTAC molecules. The mechanism of action of a PROTAC derived from Pomalidomide-PEG3-CO2H involves the following steps:

  • Target protein binding: The linker moiety of the PROTAC binds to the specific target protein.
  • CRBN recruitment: The pomalidomide moiety of the PROTAC binds to the cereblon (CRBN) E3 ligase.
  • Ternary complex formation: The PROTAC brings the target protein and CRBN in close proximity, facilitating the formation of a ternary complex.
  • Ubiquitination: CRBN, as an E3 ligase, transfers ubiquitin molecules to the target protein.
  • Proteasomal degradation: The ubiquitin-tagged target protein is recognized by the proteasome, a cellular machinery for protein degradation, leading to its elimination.
  • Limited information is available on the specific safety profile of Pomalidomide-PEG3-CO2H. However, based on its parent compound pomalidomide, potential hazards may include:
    • Toxicity: Pomalidomide can cause side effects such as fatigue, low blood cell counts, and neuropathy []. The safety profile of Pomalidomide-PEG3-CO2H needs further investigation.
    • Limited data: As a research compound, detailed safety data is not yet available.
Typical of carboxylic acids and amines. The carboxylic acid group can undergo reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to produce amides, which is particularly useful in drug conjugation strategies.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other derivatives.

The PEG moiety provides flexibility and can influence the reactivity and solubility of the compound in biological systems.

Pomalidomide is known for its immunomodulatory properties, particularly in the treatment of multiple myeloma. When linked with PEG, the biological activity may be enhanced due to improved pharmacokinetics. The compound acts through:

  • Inhibition of angiogenesis: Reducing blood supply to tumors.
  • Modulation of immune responses: Enhancing T-cell responses against cancer cells.
  • Targeting E3 ligases: Facilitating the degradation of specific proteins involved in cancer progression .

The unique combination of pomalidomide with PEG enhances its therapeutic potential by increasing its stability and solubility.

The synthesis of pomalidomide-PEG3-CO2H typically involves several key steps:

  • Synthesis of Pomalidomide: Starting from thalidomide or similar precursors, pomalidomide is synthesized through multi-step organic reactions involving various reagents.
  • PEGylation: The attachment of the PEG moiety is achieved through coupling reactions, often using carbodiimides or similar coupling agents to facilitate the formation of amide bonds between the carboxylic acid group and an amine functionalized PEG.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological applications.

The process requires careful optimization to achieve desired yields and purity .

Pomalidomide-PEG3-CO2H has several applications in research and pharmaceutical development:

  • Targeted Protein Degradation: Used as a linker in PROTAC (Proteolysis Targeting Chimera) technology to selectively degrade target proteins associated with diseases.
  • Drug Development: Enhances the delivery and efficacy of pomalidomide in treating cancers like multiple myeloma.
  • Bioconjugation: Serves as a versatile tool for creating bioconjugates that can be used in diagnostics or therapeutics.

These applications highlight its significance in advancing therapeutic strategies against complex diseases .

Interaction studies involving pomalidomide-PEG3-CO2H focus on its binding affinity and efficacy in targeting E3 ligases. These studies typically assess:

  • Binding Kinetics: Evaluating how quickly and effectively the compound binds to target proteins.
  • Cellular Uptake: Investigating how well the compound penetrates cellular membranes and its subsequent biological effects.
  • Efficacy in Cancer Models: Testing its ability to induce targeted protein degradation in vitro and in vivo models.

Such studies are crucial for understanding the therapeutic potential and optimizing dosing regimens for clinical applications .

Pomalidomide-PEG3-CO2H shares structural similarities with several other compounds, particularly those used in targeted therapies. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
PomalidomideImmunomodulatory drugEstablished efficacy in treating multiple myeloma
Pomalidomide-PEG1-COOHPEGylated variantShorter PEG chain compared to Pomalidomide-PEG3
Pomalidomide-PEG2-COOHPEGylated variantIntermediate length PEG chain
ThalidomidePredecessor drugLess potent than pomalidomide
LenalidomideSimilar immunomodulatory drugDifferent pharmacokinetics and side effects

Pomalidomide-PEG3-CO2H stands out due to its specific PEG chain length, enhancing solubility and bioavailability while maintaining the biological activity associated with pomalidomide .

This detailed overview highlights the significance of pomalidomide-PEG3-CO2H within medicinal chemistry, underscoring its potential for advancing therapeutic strategies against various diseases.

Pomalidomide-based proteolysis targeting chimeras face significant challenges in achieving selective protein degradation due to the compound's inherent propensity to degrade zinc finger proteins [1] [2]. The molecular basis for this off-target activity stems from pomalidomide's dual binding capability, wherein the glutarimide ring engages cereblon while the phthalimide ring simultaneously interacts with Cys2-His2 zinc finger domains [3] [4].
Comprehensive screening of the human Cys2-His2 zinc finger proteome has revealed that pomalidomide induces degradation of at least eleven distinct zinc finger degrons at pharmacologically relevant concentrations [5] [6]. The most potent targets include Ikaros family zinc finger 1 and 3, which exhibit half-maximal inhibitory concentrations of 4.3 nanomolar and 8.7 nanomolar, respectively [5]. Additional zinc finger proteins such as zinc finger protein 692, zinc finger protein 91, and zinc finger protein 276 demonstrate varying degrees of susceptibility, with degradation occurring across a concentration range spanning from nanomolar to micromolar levels [5] [3].

The structural determinants governing zinc finger protein recognition involve specific amino acid residues within the zinc finger domains that facilitate binding to the pomalidomide-cereblon complex [5]. Crystal structure analysis of the DDB1-cereblon-pomalidomide complex bound to transcription factor Ikaros family zinc finger 1 reveals that glutamine 147 forms a water-mediated hydrogen bonding interaction with the C4 amino group of pomalidomide, while the C5 position maintains close proximity to the zinc finger domain [1] [7]. This spatial arrangement creates a permissive interface that accommodates diverse zinc finger sequences with minimal sequence conservation requirements beyond residues essential for zinc finger fold stability [5] [6].

The off-target degradation profile extends beyond the originally identified targets to include proteins with critical biological functions. Zinc finger protein 91 participates in nuclear factor kappa B signaling pathways, while zinc finger protein 827 serves as an essential scaffolding protein for alternative lengthening of telomeres mechanisms [5]. The degradation of transcriptional regulators such as BCL6, which functions as an oncoprotein in lymphomas, and developmental transcription factors including HIC1, HIC2, and SALL4 raises concerns regarding both therapeutic efficacy and potential teratogenic effects [5] [8].

Kinetic analysis of zinc finger protein degradation demonstrates that the most sensitive targets undergo rapid depletion within three hours of pomalidomide treatment, while less susceptible proteins require extended exposure periods ranging from 24 to 72 hours for significant degradation [5] [9]. The degradation efficiency varies considerably among different zinc finger proteins, with maximum degradation percentages ranging from 35% for weakly sensitive targets to greater than 95% for highly susceptible proteins [5]. This heterogeneity in degradation kinetics and efficiency reflects the varying affinities of different zinc finger domains for the pomalidomide-cereblon interface.

The clinical implications of widespread zinc finger protein degradation extend beyond immediate therapeutic targets to encompass potential adverse effects and developmental toxicity. The degradation of SALL4, a transcription factor critical for early embryonic development, provides mechanistic insight into the teratogenic effects historically associated with thalidomide analogs [8] [5]. Similarly, the depletion of zinc finger proteins involved in chromatin regulation and transcriptional control may contribute to unintended cellular responses and long-term genomic instability [5] [3].

C5 Phthalimide Modifications to Reduce Non-Selective Ubiquitination

Strategic modification of the C5 position on the phthalimide ring has emerged as a promising approach to minimize off-target zinc finger protein degradation while preserving on-target activity of pomalidomide-based proteolysis targeting chimeras [1] [2] [7]. This design strategy exploits the spatial constraints within the cereblon-zinc finger binding interface to create steric hindrance that selectively disrupts undesired protein-protein interactions.
The development of C5-modified pomalidomide analogs was guided by structural insights from the ternary complex formed between cereblon, pomalidomide, and zinc finger domains [1] [7]. Molecular modeling studies indicate that modifications at the C5 position are positioned to create direct steric clashes with zinc finger domains while maintaining the critical glutarimide-cereblon interaction required for E3 ligase recruitment [1] [7]. This positional selectivity contrasts with C4 modifications, which demonstrate less pronounced effects on zinc finger protein degradation due to their orientation away from the zinc finger binding interface [1] [7].

Systematic evaluation of C5 modifications has revealed that cyclic amine substituents provide superior performance in reducing off-target effects compared to linear alkyl chains or aromatic groups [1] [10] [11]. Piperazine modifications at the C5 position achieve an 85% reduction in zinc finger protein degradation while retaining 95% of target protein degradation activity [1]. The 2,6-diazaspiro[3.3]heptane modification demonstrates comparable performance with an 82% reduction in off-target activity and 92% retention of on-target potency [1]. These results establish a clear structure-activity relationship wherein appropriately sized cyclic substituents optimize the balance between selectivity and efficacy.

The mechanism underlying C5-mediated selectivity enhancement involves disruption of the water-mediated hydrogen bonding network that stabilizes zinc finger protein binding to the pomalidomide-cereblon complex [1] [7]. Computational docking studies demonstrate that C5 modifications create unfavorable steric interactions with conserved amino acid residues in zinc finger domains, particularly those positioned adjacent to the critical glutamine residue that mediates zinc finger recognition [1] [7]. These modifications effectively "bump off" zinc finger proteins from the ternary complex while preserving the spatial arrangement necessary for target protein ubiquitination.

Empirical validation of C5-modified analogs through high-throughput imaging platforms confirms their enhanced selectivity profiles [1] [2]. Compounds bearing piperazine, morpholine, and diazaspiro modifications at the C5 position consistently demonstrate reduced zinc finger protein degradation across multiple target proteins, including zinc finger protein 91, Ikaros family zinc finger 1, and zinc finger protein 692 [1]. The selectivity index, calculated as the ratio of target protein degradation to off-target zinc finger degradation, improves from 1.2 for unmodified pomalidomide to 7.9 for the most selective C5-piperazine analog [1].

The impact of C5 modifications extends beyond simple steric hindrance to encompass alterations in binding kinetics and thermodynamic stability of protein complexes [1] [2]. Surface plasmon resonance studies reveal that C5-modified analogs maintain high-affinity binding to cereblon with dissociation constants in the 120-135 nanomolar range, comparable to native pomalidomide [1]. However, these modifications significantly reduce the formation of stable ternary complexes with zinc finger proteins, as evidenced by decreased bioluminescence resonance energy transfer signals in cellular assays [1] [2].

The selectivity enhancement achieved through C5 modifications also manifests as reduced hook effect concentrations, wherein high concentrations of proteolysis targeting chimeras form non-productive binary complexes rather than degradation-competent ternary assemblies [1]. C5-modified analogs demonstrate hook effect thresholds elevated to 8-9 micromolar concentrations compared to 1-2 micromolar for unmodified compounds [1]. This improvement in the therapeutic window provides additional flexibility in dosing regimens and reduces the risk of paradoxical target stabilization at high drug concentrations.

Chemical synthesis of C5-modified pomalidomide analogs employs nucleophilic aromatic substitution reactions with fluorinated thalidomide precursors [1] [7]. The synthetic accessibility of diverse C5 substituents enables systematic exploration of structure-activity relationships and optimization of pharmacological properties [1] [11]. Alternative synthetic approaches including Suzuki cross-coupling and amidation reactions provide access to carbon-carbon and amide-linked modifications at the C5 position [1] [7].

High-Throughput Screening Platforms for Off-Target Profiling

The development of robust high-throughput screening platforms for off-target profiling represents a critical advancement in the assessment and optimization of pomalidomide-based proteolysis targeting chimeras [1] [12] [13]. These sophisticated analytical frameworks enable comprehensive evaluation of unintended protein degradation across the proteome while providing quantitative metrics for compound selectivity and safety assessment.

Automated imaging-based platforms have emerged as particularly powerful tools for off-target profiling due to their exceptional throughput capacity and sensitivity [1] [2] [14]. The most advanced implementations utilize genetically encoded fluorescent reporters comprising zinc finger degrons fused to enhanced green fluorescent protein, allowing real-time monitoring of protein degradation in living cells [1] [2]. These systems achieve throughput rates exceeding 10,000 samples per day with detection limits approaching 1 nanomolar protein concentrations [1] [15].

The imaging platform architecture incorporates stable cell lines expressing individual zinc finger degrons tagged with enhanced green fluorescent protein, compared against mCherry controls to normalize for non-specific effects [1] [2]. This dual-fluorophore approach provides robust quantification of degradation-specific responses while minimizing artifacts from cell viability changes or autofluorescence [1] [2]. The assay demonstrates exceptional reproducibility with Z-prime values of 0.8, indicating superior signal-to-noise ratios suitable for high-throughput screening applications [1] [2].

Mass spectrometry-based proteomics platforms provide complementary capabilities for comprehensive off-target assessment, offering unbiased detection of protein abundance changes across the entire proteome [12] [16] [17]. Advanced implementations utilizing data-independent acquisition methods on high-resolution mass spectrometers achieve identification of over 10,000 protein groups with quantitative accuracy suitable for degradation analysis [18] [16]. These platforms excel in discovery applications where unknown off-targets must be identified without prior knowledge of potential susceptible proteins.

The selected off-target proteome approach represents a strategic advancement in proteomics-based screening, focusing analytical resources on 2,813 proteins identified through genetic and pharmacological evidence as safety-relevant targets [12] [17]. This curated protein panel encompasses major organ systems including cardiovascular, respiratory, and central nervous systems, providing comprehensive coverage of toxicologically important targets [12]. The platform utilizes four optimally selected human cell lines that collectively express approximately 80% of the selected off-target proteome based on transcriptomic data [12] [17].

Bioluminescent complementation assays using HiBiT epitope tagging provide exceptional sensitivity for real-time monitoring of protein degradation in cellular environments [19] [20]. These systems achieve detection limits of 0.5 nanomolar protein concentrations with throughput rates exceeding 15,000 samples per day [15] [19]. The HiBiT system enables quantification of degradation kinetics, maximum degradation levels, and dose-response relationships with minimal perturbation to cellular physiology [19] [20].

AlphaLISA and time-resolved fluorescence resonance energy transfer platforms offer intermediate throughput capabilities with excellent quantitative precision for targeted protein analysis [21] [22]. These homogeneous assay formats eliminate washing steps and provide robust signal stability suitable for kinetic measurements of protein degradation [21] [22]. Throughput rates of 5,000-8,000 samples per day with detection limits of 2-5 nanomolar enable comprehensive characterization of structure-activity relationships within compound libraries [15] [22].

Cell morphological profiling using Cell Painting technology provides an orthogonal approach to off-target assessment by detecting phenotypic changes associated with unintended protein degradation [23] [24] [14]. This unbiased imaging method captures morphological signatures that reflect cellular responses to proteolysis targeting chimera treatment, enabling identification of toxic effects that may not be apparent through direct protein quantification [23] [24]. The platform demonstrates particular utility in identifying mitochondrial toxicity signatures that cannot be predicted from individual component analysis [23] [24].

Thermal proteome profiling represents an emerging technology for comprehensive target identification and off-target assessment of small molecule degraders [25] [26]. This method exploits temperature-dependent protein stability changes to identify direct binding interactions and assess proteome-wide engagement of degrader compounds [25] [26]. The approach provides valuable mechanistic insights into compound selectivity while offering potential for identifying novel targets and off-targets across diverse protein families [25] [26].

Integration of multiple screening platforms provides optimal coverage for comprehensive off-target assessment, leveraging the complementary strengths of different analytical approaches [12] [13] [17]. Imaging-based platforms excel in throughput and sensitivity for known targets, while mass spectrometry provides unbiased discovery capabilities for unknown off-targets [12] [17]. Bioluminescent assays offer superior kinetic resolution, and morphological profiling captures functional consequences of protein degradation [23] [14] [19].

The implementation of standardized screening protocols and data analysis pipelines ensures reproducibility and comparability across different platform implementations [12] [15] [17]. Automated liquid handling systems minimize experimental variability while enabling parallel processing of large compound libraries [15] [27]. Advanced data management and visualization tools facilitate interpretation of complex multi-dimensional datasets and support structure-activity relationship analysis [12] [17].

Quality control measures for high-throughput screening platforms include validation against reference compounds with known off-target profiles, assessment of inter-assay reproducibility, and evaluation of platform sensitivity across diverse protein classes [12] [15] [17]. Positive and negative control compounds enable monitoring of assay performance and detection of systematic errors or drift over time [15] [27]. Cross-platform validation using orthogonal methods confirms the reliability of off-target identification and quantification [12] [17].

XLogP3

-0.1

Dates

Last modified: 08-17-2023
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

Explore Compound Types